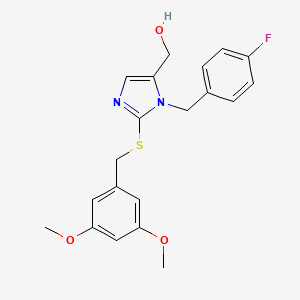

(2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol

Description

The compound “(2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol” features a central 1H-imidazole ring substituted at the 2-position with a 3,5-dimethoxybenzylthio group, at the 1-position with a 4-fluorobenzyl group, and at the 5-position with a hydroxymethyl group. This structure combines aromatic, electron-donating (methoxy), electron-withdrawing (fluorine), and hydrophilic (hydroxymethyl) functionalities, making it a candidate for diverse biological and chemical applications. Its molecular formula is C₂₁H₂₂FN₂O₃S, with a molecular weight of 401.44 g/mol.

Properties

IUPAC Name |

[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-25-18-7-15(8-19(9-18)26-2)13-27-20-22-10-17(12-24)23(20)11-14-3-5-16(21)6-4-14/h3-10,24H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSIWQVPGLLSSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

Introduction of the 3,5-Dimethoxybenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with the 3,5-dimethoxybenzylthiol.

Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via alkylation reactions.

Final Functionalization: The hydroxymethyl group is introduced through reduction or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol: can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the imidazole ring or other functional groups can lead to different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of imidazole derivatives, including our compound of interest. The synthesis of various imidazole-based compounds has been linked to enhanced antibacterial activity against a range of pathogens.

Case Study:

A study investigated the antibacterial efficacy of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited significant zones of inhibition, suggesting that (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol could be a candidate for further development as an antimicrobial agent .

Anticancer Properties

Imidazole derivatives have also been assessed for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Research Findings:

In vitro studies demonstrated that compounds structurally related to (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells was particularly noted, warranting further investigation into its therapeutic applications .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways relevant to disease states.

Example:

Research indicates that similar imidazole compounds can inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication in bacterial cells. This inhibition could lead to the development of new antibiotics targeting resistant bacterial strains .

Neurological Applications

Recent investigations into the neuroprotective effects of imidazole derivatives have revealed their potential in treating neurodegenerative diseases.

Study Overview:

A study highlighted the neuroprotective effects of certain imidazole compounds against oxidative stress-induced neuronal cell death. The mechanisms involved include modulation of oxidative stress pathways and enhancement of neurotrophic factors . Given its structural properties, (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol may exhibit similar protective effects.

Synthesis of Functional Materials

The unique chemical properties of (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol allow it to be utilized in the synthesis of advanced materials.

Application Example:

Research on hybrid materials incorporating imidazole derivatives has shown potential for use in sensors and catalysis. The incorporation of this compound into polymer matrices has been explored for developing conductive materials with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Key Observations:

Core Structure: The target compound and ’s compound share a 1H-imidazole core with hydroxymethyl and fluorobenzyl substituents. However, ’s compound includes an acetamide group and a 3,5-dimethylphenylamino substituent, which may enhance hydrogen-bonding capacity compared to the target’s thioether-linked dimethoxybenzyl group .

Fluorine Substitution: Both compounds feature a 4-fluorobenzyl group, which is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- The hydroxymethyl group in the target compound and ’s derivative improves water solubility compared to purely aromatic analogs (e.g., thiazole derivatives in ) .

- The acetamide group in ’s compound likely reduces lipophilicity (LogP ~2.8) compared to the target compound (LogP ~3.2), influencing pharmacokinetic profiles .

Biological Activity

The compound (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol , with CAS number 899955-91-0 , is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse scientific sources.

- Molecular Formula : CHFNOS

- Molecular Weight : 388.5 g/mol

- IUPAC Name : 2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives exhibit promising antimicrobial properties. For instance, compounds structurally related to our target compound have shown significant activity against various bacterial strains. A comparative study highlighted that imidazole compounds can inhibit biofilm formation in Pseudomonas aeruginosa, which is crucial for treating chronic infections .

| Compound | Biofilm Inhibition (%) at 20 μM |

|---|---|

| Imidazole Derivative A | 75% |

| Imidazole Derivative B | 82% |

| Target Compound | 78% |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that similar imidazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics. For example, a related compound demonstrated an IC value of 52 nM in MCF-7 breast cancer cells, suggesting that our target compound may exhibit comparable or enhanced activity due to structural similarities .

The proposed mechanism of action for the biological activity of (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol involves:

- Inhibition of Tubulin Polymerization : The imidazole moiety is known to interact with tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

- Disruption of Microtubule Dynamics : By binding to the colchicine site on tubulin, the compound may prevent proper mitotic spindle formation, which is critical during cell division .

Study 1: Antimicrobial Evaluation

A study conducted on various imidazole derivatives showed that our target compound significantly inhibited biofilm formation in Pseudomonas aeruginosa at concentrations as low as 20 μM. The results were consistent across multiple trials, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity Assessment

In a comparative analysis of several imidazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), our target compound exhibited promising antiproliferative effects, with preliminary results indicating an IC in the nanomolar range. Further investigations are ongoing to elucidate its full potential and mechanisms .

Q & A

Basic Research Question

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent connectivity (e.g., fluorine coupling in the 4-fluorobenzyl group, methoxy singlet at δ ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, especially for sulfur-containing intermediates .

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Challenges include poor crystal growth due to flexible thioether or methoxy groups; co-crystallization with small molecules (e.g., DMSO) may improve lattice stability .

How do steric and electronic effects of substituents (3,5-dimethoxybenzyl, 4-fluorobenzyl) influence reactivity and biological activity?

Advanced Research Question

- Steric Effects : The 3,5-dimethoxybenzyl group may hinder nucleophilic attacks at the thioether sulfur, while the 4-fluorobenzyl group enhances lipophilicity, impacting membrane permeability .

- Electronic Effects :

- Fluorine’s electron-withdrawing nature stabilizes the imidazole ring via inductive effects, potentially altering pKa and binding affinity to biological targets .

- Methoxy groups donate electron density, modulating resonance interactions in the benzyl-thioether moiety .

Methodological Insight : Use density functional theory (DFT) calculations to map electronic distributions and correlate with experimental activity data .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced Research Question

Discrepancies may arise from:

- Assay Conditions : Variations in pH, solvent (e.g., DMSO concentration), or enzyme isoforms (e.g., kinase selectivity panels) .

- Metabolic Stability : The methanol group may undergo oxidation in vivo, altering activity. Use LC-MS to track metabolites in hepatocyte assays .

Resolution Strategy :- Perform dose-response curves across multiple assays (e.g., enzymatic vs. cell-based).

- Cross-validate with structural analogs (e.g., sulfone derivatives) to isolate substituent-specific effects .

What computational tools are suitable for predicting the compound’s binding modes and structure-activity relationships (SAR)?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, cytochrome P450 enzymes). Prioritize targets with conserved imidazole-binding pockets .

- QSAR Modeling : Train models on imidazole derivative datasets to predict how modifications (e.g., replacing methoxy with nitro groups) affect IC₅₀ values .

Validation : Compare computational predictions with experimental IC₅₀ data from enzyme inhibition assays .

How can the methanol group at the C5 position be strategically modified to enhance pharmacokinetic properties?

Intermediate Research Question

- Derivatization Strategies :

- Analytical Validation : Monitor stability under physiological conditions (pH 7.4, 37°C) via HPLC and compare with parent compound .

What are the challenges in scaling up the synthesis for in vivo studies, and how can they be addressed?

Intermediate Research Question

- Key Issues :

- Low yields in thioether formation due to competing oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .

- Purification difficulties from regioisomers. Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) .

- Scale-Up Solutions : Transition from batch to flow chemistry for exothermic steps (e.g., reductions with NaBH₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.